molecular formula C18H21N3S B5567536 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone

3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone

Cat. No. B5567536
M. Wt: 311.4 g/mol
InChI Key: LYBHBWGENXUYQM-FKVHLOHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone (MBTH-TCD) is a chemical compound that has gained attention in scientific research due to its potential applications as a biological and chemical sensor.

Mechanism of Action

The mechanism of action of 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone involves the formation of a complex between the compound and the target molecule. The complex formation results in changes in the optical and electronic properties of 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone has been shown to have no significant toxic effects on cells and tissues in vitro, making it a promising candidate for biological sensing applications. However, further studies are needed to determine the long-term effects of 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone exposure on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone is its high selectivity and sensitivity for detecting target molecules. Additionally, 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone is relatively easy to synthesize and can be used in a variety of experimental conditions. However, one limitation of 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone is its relatively short fluorescence lifetime, which can limit its use in certain applications.

Future Directions

There are several future directions for 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone research, including the development of new synthetic methods to improve its properties, the exploration of its potential applications in medical diagnostics and environmental monitoring, and the investigation of its interactions with living organisms.
Conclusion:
In conclusion, 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone is a promising compound with potential applications as a biological and chemical sensor. Its high selectivity and sensitivity make it a valuable tool for detecting target molecules, and its relatively easy synthesis makes it accessible for a wide range of experimental conditions. Further research is needed to fully understand the potential of 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone and its future applications.

Synthesis Methods

The synthesis of 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone involves the reaction of 3-methyl-1,3-benzothiazol-2(3H)-one with tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone has been extensively studied for its potential applications as a biological and chemical sensor. It has been shown to selectively detect metal ions such as copper, lead, and mercury, as well as organic molecules such as amino acids and nucleotides. Additionally, 3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone has been used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species.

properties

IUPAC Name

(Z)-N-(2-adamantylideneamino)-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-21-15-4-2-3-5-16(15)22-18(21)20-19-17-13-7-11-6-12(9-13)10-14(17)8-11/h2-5,11-14H,6-10H2,1H3/b19-17?,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBHBWGENXUYQM-FKVHLOHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone

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